molecular formula C22H19ClN4OS B3401350 N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040678-74-7

N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3401350
CAS No.: 1040678-74-7
M. Wt: 422.9 g/mol
InChI Key: LAGJIUDAJSALKP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety bearing a 3-chlorophenyl group. Its molecular architecture combines a bicyclic nitrogen-rich scaffold with hydrophobic aromatic substituents, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS/c1-2-15-6-8-16(9-7-15)19-13-20-22(24-10-11-27(20)26-19)29-14-21(28)25-18-5-3-4-17(23)12-18/h3-13H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGJIUDAJSALKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is categorized as a substituted pyrazolo derivative, which is known for various therapeutic effects, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN4OS, with a molecular weight of 422.9 g/mol. Its structure features a pyrazole ring and an acetamide functional group, which are critical for its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC22H19ClN4OS
Molecular Weight422.9 g/mol
Functional GroupsPyrazole, Acetamide
ClassificationHeterocyclic Compound

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole-based compounds is well-documented. These compounds can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. The specific mechanisms of action are still under investigation but may involve modulation of cytokine production and inhibition of inflammatory mediators .

Antimicrobial Activity

Some derivatives in the pyrazole class have demonstrated antimicrobial effects against various pathogens. For example, compounds similar to this compound were found to exhibit antifungal and antitubercular activities . This suggests that the compound may also possess broad-spectrum antimicrobial properties.

The synthesis of this compound typically involves multi-step synthetic routes that utilize various reagents and conditions tailored to optimize yield and purity. Common solvents include dimethylformamide (DMF) or ethanol, while catalysts such as triethylamine may facilitate reactions.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and tumorigenesis.
  • Interaction with Enzymes : It could potentially inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives indicated that one particular derivative exhibited potent anticancer activity against multiple cancer cell lines (Mia PaCa-2, PANC-1). This study established a structure-activity relationship (SAR) that could guide future modifications to enhance efficacy .

Evaluation of Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory effects of similar compounds using animal models. Results showed significant reductions in inflammatory markers following treatment with these compounds, suggesting their potential application in inflammatory diseases .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit various biological activities:

  • Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyrazine derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a related compound demonstrated efficacy against breast cancer cell lines through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions such as rheumatoid arthritis .
  • Neurological Applications : Some derivatives have shown promise in neuroprotective studies, suggesting potential use in treating neurodegenerative diseases like Alzheimer's. The modulation of neurotransmitter systems is a likely mechanism .

Case Studies

  • Antitumor Activity :
    • A study published in the Journal of Medicinal Chemistry reported that pyrazolo[1,5-a]pyrazine derivatives exhibited selective cytotoxicity against various cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interference with the Akt/mTOR signaling pathway .
  • Anti-inflammatory Mechanism :
    • Research highlighted in Pharmacology Reports demonstrated that related compounds reduced edema in animal models of inflammation. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
  • Neuroprotective Effects :
    • In a recent investigation published in Neuroscience Letters, derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated significant neuroprotection, suggesting their potential application in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AnticancerPyrazolo derivativeInhibition of Akt/mTOR pathway
Anti-inflammatorySimilar derivativeReduction of pro-inflammatory cytokines
NeuroprotectiveRelated derivativeProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural differentiators include:

  • Substituent positions : The 3-chlorophenyl group contrasts with 4-chlorophenyl derivatives (e.g., ), which may influence steric interactions and solubility. The 4-ethylphenyl group provides moderate hydrophobicity compared to bulkier substituents like 4-ethoxyphenyl () .
Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Activities
Target Compound Pyrazolo[1,5-a]pyrazine R1: 4-ethylphenyl, R2: 3-chlorophenyl ~440 (estimated) Not reported in screening data
N-(3-chloro-4-methylphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide () Pyrazolo[1,5-a]pyrimidine R1: 5-methyl-3-phenyl, R2: 3-chloro-4-methylphenyl Not reported Unspecified biological activity
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide () Pyrazolo[1,5-a]pyrazine R1: 4-chlorophenyl, R2: 3-(methylsulfanyl)phenyl 443.94 Potential enzyme inhibition
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Pyrimidine R1: 4,6-diamino, R2: 4-chlorophenyl 325.79 Crystallographic stability studies
N-(3-chlorophenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-methylacetamide () Pyrazolo[1,5-a]pyrazine R1: 4-ethoxyphenyl, R2: 3-chlorophenyl (N-methyl) ~475 (estimated) Improved solubility due to ethoxy

Key Research Findings and Implications

Core Structure Impact : The pyrazolo[1,5-a]pyrazine core may offer unique binding interactions compared to pyrimidine or triazole analogs, as seen in , where triazolopyrimidine derivatives exhibit herbicidal activity .

Chlorophenyl Position : The 3-chloro substitution may reduce steric hindrance compared to 4-chloro analogs, improving target engagement in enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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